2-Methyl-4-(trimethylsilyl)but-3-en-2-ol
Description
The deliberate incorporation of silicon into organic molecules has provided a powerful toolkit for synthetic chemists, enabling novel reaction pathways and offering solutions to complex synthetic challenges. The compound 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol, featuring a silicon-carbon bond, is a prime example of a molecule whose potential is best understood by examining the broader context of organosilicon chemistry.
The field of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. sbfchem.comsbfchem.comwikipedia.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.orgrichsilicone.com Kipping's systematic investigation into the synthesis of alkyl- and arylsilanes using Grignard reagents and his subsequent study of their hydrolysis products led to the discovery of polysiloxanes, which he termed "silicones". wikipedia.orgrichsilicone.com
The industrial turning point for organosilicon compounds arrived in the 1940s with the development of the "direct process" by Eugene G. Rochow. spsilicone.comrsc.org This method allowed for the large-scale, economical production of methylchlorosilanes, the primary monomers for the burgeoning silicone industry. rsc.orgmdpi.com The availability of these monomers spurred not only the growth of the silicone polymer industry but also provided academic researchers with a diverse array of starting materials. pageplace.de This led to an explosion in the study of organosilanes as reagents and intermediates in organic synthesis, a field that continues to expand with new applications and discoveries. bohrium.com
Retrosynthetic analysis, a technique formalized by E.J. Corey, involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in Organosilicon compounds have become indispensable in this planning process due to the unique properties of the carbon-silicon bond. nih.gov The silicon atom can be used as a "placeholder" or a control element that dictates the outcome of a chemical reaction, and can then be removed or transformed under specific conditions.
The strategic utility of silicon in synthesis stems from several key factors:
The β-Silicon Effect : A silicon atom positioned beta to a developing positive charge in a carbocationic intermediate has a profound stabilizing effect. This phenomenon allows for exceptional control over the regioselectivity of electrophilic substitution reactions on vinylsilanes and allylsilanes. chemtube3d.com
Control of Stereochemistry : The stereospecific nature of many reactions involving organosilanes allows for the precise construction of stereocenters.
Masked Functionality : A silyl (B83357) group can serve as a masked or latent functional group. For example, a vinylsilane can be considered a synthetic equivalent of a carbonyl group or a vinyl anion, unmasked through Tamao-Fleming oxidation.
Silicon Tethers : Silicon-containing groups can be used to temporarily link different parts of a molecule, facilitating intramolecular reactions before the tether is cleaved. nih.gov
These attributes make silicon-containing building blocks powerful tools for retrosynthetic design, enabling chemists to devise elegant and efficient routes to complex molecular architectures. wikipedia.orge3s-conferences.org
Plausible Synthetic Routes:
The synthesis of this compound could be approached via established organosilicon methodologies. Two logical pathways include:
Partial Hydrogenation: The commercially available alkyne analogue, 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol, could undergo stereoselective partial hydrogenation. scbt.com For example, using Lindlar's catalyst would be expected to yield the (Z)-isomer of the target alkene.
Grignard Addition: The addition of a trimethylsilylvinyl Grignard reagent, such as (trimethylsilyl)vinylmagnesium bromide, to acetone (B3395972) would directly form the carbon skeleton and install the hydroxyl group, yielding the target compound. masterorganicchemistry.com
Structural Features:
The key structural elements influencing the molecule's reactivity are the carbon-silicon (C-Si) bond and its geometric relationship with the adjacent pi system of the double bond and the allylic alcohol.
Bonding: The C-Si bond is longer and weaker than a corresponding C-C bond. wikipedia.org Silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), resulting in a bond that is polarized with a partial positive charge on the silicon and a partial negative charge on the carbon. wikipedia.org
Hyperconjugation: The most significant electronic feature is the ability of the C-Si σ-bond to act as an effective hyperconjugative donor. This interaction is maximized when the C-Si bond is parallel to the p-orbitals of the adjacent π-system, which has profound implications for the reactivity of the double bond. chemtube3d.com
Reactivity Potential:
The interplay between the vinylsilane and the tertiary allylic alcohol moieties suggests a rich and varied reaction chemistry.
Electrophilic Substitution (β-Silicon Effect): Vinylsilanes are known to undergo highly regioselective electrophilic substitution. mcgill.ca Attack of an electrophile (E+) on the double bond at the carbon atom alpha to the silicon atom generates a carbocationic intermediate. This intermediate is strongly stabilized by the beta-silicon atom through hyperconjugation, which weakens the C-Si bond and facilitates its cleavage. This process, often referred to as the β-silicon effect, results in the clean replacement of the silyl group with the electrophile, retaining the stereochemistry of the double bond. chemtube3d.com
Reactions of the Tertiary Allylic Alcohol: Tertiary allylic alcohols are prone to a range of reactions, including SN1-type substitutions and rearrangements, due to the stability of the resulting allylic carbocation. organic-chemistry.org In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a tertiary allylic cation. This cation is further stabilized by the β-silicon effect, suggesting that substitution reactions at the tertiary carbon could be particularly facile.
The dual nature of this scaffold makes it a potentially versatile synthetic intermediate. For instance, it could serve as a precursor for the stereocontrolled synthesis of tetrasubstituted alkenes or as a building block in fragment couplings where the silicon and alcohol functionalities are manipulated sequentially.
Structure
3D Structure
Properties
CAS No. |
65801-55-0 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
2-methyl-4-trimethylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C8H18OSi/c1-8(2,9)6-7-10(3,4)5/h6-7,9H,1-5H3 |
InChI Key |
ZTJFFCHFTBDGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C[Si](C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Trimethylsilyl but 3 En 2 Ol
Established Synthetic Routes and Reaction Conditions
The construction of 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol generally relies on established, reliable chemical transformations. These methods can be broadly categorized into direct precursor modifications and more complex multi-step strategies that build the molecule from simpler starting materials.
Direct Synthesis Approaches
Direct synthesis, in the context of this molecule, typically refers to the conversion of a closely related precursor into the final product in a single, key transformation. The most significant and widely utilized direct approach is the partial reduction of its alkynyl analogue. Approaches such as the direct palladium-catalyzed silylation of a pre-existing allylic alcohol could also be envisioned, where an appropriate di-silyl reagent is used under catalytic conditions to form the C-Si bond. organic-chemistry.orgacs.org
Multi-Step Synthetic Strategies
More elaborate synthetic plans are common and offer flexibility in introducing the required functional groups. libretexts.org A typical multi-step synthesis commences with the construction of the alkynyl precursor, 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol. This intermediate is readily prepared by the nucleophilic addition of the trimethylsilylacetylide anion to acetone (B3395972). The acetylide anion is generated in situ from trimethylsilylacetylene (B32187) using a strong base like n-butyllithium or a Grignard reagent. This reaction efficiently assembles the complete carbon skeleton and installs the hydroxyl and trimethylsilyl (B98337) groups in the correct positions, albeit with an alkyne instead of an alkene. The subsequent and final step is the selective reduction of the alkyne to an alkene, as detailed in section 2.2.1.
Precursor Chemistry and Transformations Leading to the But-3-en-2-ol Moiety
The formation of the vinylsilane and tertiary alcohol functionalities of the target molecule relies on several key transformations of precursor molecules. These include the reduction of alkynes, the strategic coupling of olefins, and sophisticated molecular rearrangements.
Reduction of Alkynyl Precursors (e.g., 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol)
The most prevalent and direct method for synthesizing this compound is the stereoselective partial hydrogenation of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol. sigmaaldrich.com This transformation is crucial as it converts the carbon-carbon triple bond into a double bond without reducing it further to a single bond.
This selective reduction, or semi-hydrogenation, is most commonly achieved using a "poisoned" catalyst, which is a catalyst whose activity has been deliberately reduced to prevent over-reduction. The Lindlar catalyst, composed of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline (B57606), is a classic example. A similar system using palladium on barium sulfate (B86663) with quinoline is also effective. These catalysts facilitate the syn-addition of hydrogen across the alkyne, leading predominantly to the (Z)-alkene isomer. The hydrogenation of the structurally similar 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol (B93329) is a well-documented industrial process that relies on such selective catalysts. rsc.orgmdpi.com
Table 1: Conditions for Catalytic Semi-Hydrogenation of Alkynes
| Catalyst | Hydrogen Source | Typical Solvent | Key Features | Predominant Stereochemistry |
|---|---|---|---|---|
| Lindlar's Catalyst (Pd/CaCO₃, poisoned with Pb) | H₂ gas | Methanol, Hexane | Prevents over-reduction to the alkane. | Z (cis) |
| Pd/BaSO₄ with quinoline | H₂ gas | Methanol | Alternative to Lindlar's catalyst for Z-alkene synthesis. | Z (cis) |
| Sodium (Na) in liquid ammonia (B1221849) (NH₃) | Na, NH₃, alcohol | Liquid Ammonia | Dissolving metal reduction. | E (trans) |
Olefin Metathesis Approaches
Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, and in principle, could be used to construct the target molecule via a cross-metathesis reaction. illinois.eduorganic-chemistry.org This hypothetical approach would involve reacting two smaller olefins in the presence of a transition metal catalyst, such as a Grubbs or Schrock catalyst. harvard.edumerckmillipore.com
A possible strategy would be the cross-metathesis of trimethyl(vinyl)silane with 2-methyl-3-buten-2-ol. In this reaction, the vinyl groups of the two starting materials would couple to form the desired product, this compound, with the release of ethylene (B1197577) gas. However, the success of this reaction can be influenced by the tendency of the starting olefins to undergo self-metathesis (homodimerization) and the generally lower reactivity of sterically hindered, tetrasubstituted olefins that would be formed. researchgate.net The choice of catalyst is critical to favor the desired cross-coupling product. illinois.edu
Table 2: Common Catalysts for Olefin Metathesis
| Catalyst Name | Metal Center | Key Characteristics |
|---|---|---|
| Grubbs' First Generation | Ruthenium (Ru) | Good functional group tolerance, commercially available. |
| Grubbs' Second Generation | Ruthenium (Ru) | Higher activity and broader substrate scope than 1st Gen. |
| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Enhanced stability and recyclability. |
| Schrock's Catalyst | Molybdenum (Mo) | Very high activity, especially for hindered olefins; sensitive to air and moisture. |
Rearrangement Reactions (e.g., Claisen Rearrangements involving silyl (B83357) enol ethers)
Sigmatropic rearrangements, particularly the Ireland-Claisen rearrangement, offer a sophisticated, though indirect, route to the carbon skeleton of the target molecule. chem-station.comwikipedia.orgorganic-chemistry.org This reaction involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester via its corresponding silyl enol ether (also known as a silyl ketene (B1206846) acetal). libretexts.orgorganic-chemistry.org
A hypothetical multi-step sequence could begin with an appropriately substituted allylic alcohol, which would be esterified with a carboxylic acid. The resulting allylic ester would then be treated with a strong base, such as lithium diisopropylamide (LDA), followed by trapping with a silyl chloride (e.g., trimethylsilyl chloride) to form a silyl ketene acetal. Upon gentle heating, this intermediate would rearrange to form a γ,δ-unsaturated carboxylic acid silyl ester. Hydrolysis would then yield the free carboxylic acid. To arrive at the final target, this compound, the carboxylic acid would require further chemical modification, such as conversion to an ester followed by the addition of two equivalents of a methyl Grignard reagent, to install the tertiary alcohol. This pathway is more complex but provides excellent control over stereochemistry. organic-chemistry.orglibretexts.org
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of this compound is a critical aspect of its production, targeting desired chemical and physical properties. This involves methodologies that control both the configuration of the chiral center at carbon-2 and the geometry of the carbon-carbon double bond.
Chiral Auxiliaries in Synthetic Routes
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific documented applications of chiral auxiliaries for the synthesis of this compound are not prevalent in the literature, the principles can be applied from established methodologies for creating chiral tertiary allylic alcohols.
One common strategy involves the use of chiral oxazolidinones, which can be used to control the stereoselective alkylation or aldol (B89426) reactions of an appropriate precursor. researchgate.net For instance, a synthetic intermediate could be designed where a chiral auxiliary is attached to a carbonyl or carboxyl group. Subsequent diastereoselective addition of a nucleophile, such as a vinylsilane equivalent, to this complex would be directed by the steric and electronic properties of the auxiliary. The final steps would involve the removal of the auxiliary to yield the enantiomerically enriched target molecule. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven effective in asymmetric synthesis, offering high levels of diastereoselectivity in aldol reactions that could be adapted for such a synthetic pathway. scielo.org.mx
Table 1: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary Type | Parent Chiral Source | Typical Reactions Controlled | Potential Application for Target Compound |
| Evans Oxazolidinones | Amino Acids | Alkylation, Aldol, Michael Additions | Diastereoselective formation of the C2 stereocenter. |
| Camphorsultam | Camphor | Alkylation, Aldol, Diels-Alder | Stereocontrolled addition to a carbonyl precursor. |
| Pseudoephedrine Amides | Pseudoephedrine | Alkylation | Asymmetric synthesis of the carbon backbone before olefin formation. |
| 1,3-Thiazolidine-2-thiones | Amino Alcohols | Aldol Reactions | High diastereoselectivity in forming the alcohol stereocenter. scielo.org.mx |
Asymmetric Catalysis in Olefin Formation
Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, often providing a more atom-economical alternative to stoichiometric chiral auxiliaries. For the synthesis of this compound, asymmetric catalysis could be employed in the key bond-forming steps that establish the chiral center or the olefin.
A potential route is the asymmetric addition of an organometallic reagent to a ketone precursor. For example, the enantioselective addition of a vinylsilane nucleophile to acetone, or the addition of a methyl organometallic reagent to a vinylsilyl ketone, could be catalyzed by a chiral ligand-metal complex. Catalytic systems based on titanium-TADDOLate have been successfully used for the enantioselective addition of organozinc reagents to alkynyl ketones, a similar transformation that yields chiral propargyl alcohols. researchgate.net Adapting such a system for a vinylsilane substrate could provide a direct route to the chiral tertiary alcohol moiety in the target molecule.
Control of E/Z Stereoisomerism in the But-3-ene Moiety
The but-3-ene portion of the molecule allows for the existence of E (entgegen) and Z (zusammen) isomers due to the restricted rotation around the carbon-carbon double bond. studymind.co.ukdocbrown.info The selective synthesis of one isomer over the other is crucial as they can possess different properties and reactivity. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation based on the substituents attached to each carbon of the double bond. libretexts.org
A highly relevant and efficient method for controlling the geometry of vinylsilanes is the geometric E→Z isomerisation via selective energy transfer catalysis. researchgate.net This approach can convert the thermodynamically more stable E-isomer into the Z-isomer with high selectivity. The process typically uses an inexpensive organic sensitizer (B1316253) and is characterized by operational simplicity and short reaction times. researchgate.net The directionality of the isomerization is driven by the deconjugation of the π-system in the Z-isomer, which is caused by allylic strain, thereby preventing re-activation and conversion back to the E-isomer. researchgate.net
Table 2: Example Conditions for E→Z Isomerisation of Alkenyl Silanes
| Parameter | Condition | Purpose | Reference |
| Method | Photosensitized Isomerisation | Selective energy transfer to the E-isomer to facilitate rotation around the double bond. | researchgate.net |
| Catalyst | Organic Sensitizer | Absorbs light and transfers energy to the substrate, promoting the E to Z conversion. | researchgate.net |
| Selectivity | High for Z-isomer (e.g., Z/E up to 95:5) | The Z-isomer is sterically hindered from re-activation by the sensitizer. | researchgate.net |
| Reaction Time | Typically Short (e.g., 2 hours) | Efficient energy transfer leads to rapid conversion. | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. jocpr.com
A key principle of green chemistry is maximizing atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Synthetic routes with high atom economy, such as addition reactions, are preferable to those that generate significant stoichiometric byproducts, like elimination or substitution reactions. For instance, a direct addition of a trimethylsilyl-containing nucleophile to a carbonyl compound would exhibit 100% atom economy in the key bond-forming step.
The choice of solvents and reagents is also critical. The use of greener solvents , such as ionic liquids or deep eutectic solvents, can be a viable alternative to volatile organic compounds. nih.govresearchgate.net For example, the biocatalytic reduction of the related compound 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has been successfully performed in hydrophilic ionic liquids, which served as environmentally benign solvent systems. researchgate.net This demonstrates the potential for using such solvents in the synthesis of the target alkene.
Furthermore, employing catalysis over stoichiometric reagents aligns with green chemistry principles by reducing waste. Asymmetric catalysis, as mentioned in section 2.3.2, not only provides stereochemical control but also minimizes waste compared to the use of stoichiometric chiral auxiliaries, which must be synthesized, attached, and later removed. nih.gov Designing a synthetic route that utilizes catalytic hydrogenation or a catalytic addition reaction would significantly improve the green profile of the synthesis.
Chemical Reactivity and Transformations of 2 Methyl 4 Trimethylsilyl but 3 En 2 Ol
Reactivity at the Hydroxyl Functionality
The tertiary hydroxyl group in 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol is a key site for several chemical reactions, including esterification, etherification, oxidation, and dehydration.
Esterification and Etherification Reactions
The esterification of tertiary alcohols, such as this compound, can be challenging due to steric hindrance around the hydroxyl group. researchgate.net However, various methods have been developed to facilitate this transformation. The use of highly reactive acylating agents in the presence of a suitable catalyst is a common strategy. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the acylation of sterically hindered tertiary alcohols with acid anhydrides or acyl chlorides, providing good yields under mild conditions. researchgate.net
| Catalyst | Acylating Agent | Substrate Type | Yield (%) | Reaction Time (h) |
| NBS | Acid Anhydride (B1165640)/Acyl Chloride | Tertiary Steroidal Alcohols | 85-95 | 10-12 |
| Trimethylsilyl (B98337) trifluoromethanesulfonate | Acid Anhydrides | Primary, Secondary, Tertiary, Allylic Alcohols | High | Short |
Etherification of the tertiary hydroxyl group can also be achieved, typically under acidic conditions or via Williamson ether synthesis with a strong base and an alkyl halide. However, the potential for competing elimination reactions, particularly with tertiary alcohols, must be considered.
Oxidation Reactions to Carbonyl Compounds
The oxidation of tertiary alcohols is generally not possible without cleavage of carbon-carbon bonds, as they lack a hydrogen atom on the carbinol carbon. However, the allylic nature of the alcohol in this compound allows for an oxidative transposition reaction known as the Babler oxidation. wikipedia.org This reaction utilizes pyridinium (B92312) chlorochromate (PCC) to convert tertiary allylic alcohols into α,β-unsaturated ketones. wikipedia.org The mechanism involves the formation of a chromate (B82759) ester, followed by a -sigmatropic rearrangement and subsequent oxidation to yield the enone. wikipedia.org
More recently, methods for the aerobic C-C bond cleavage of tertiary allylic alcohols to generate ketones have been developed using a Co(III)/air/(EtO)₃SiH system. chemistryviews.org This approach is based on a hydrogen atom transfer process and offers a more environmentally benign alternative to chromium-based oxidants. chemistryviews.org
| Reagent/Catalyst System | Product Type | Key Features |
| Pyridinium chlorochromate (PCC) | α,β-Unsaturated Ketone | Babler Oxidation, high yield (>75%) |
| Co(II)(salen) / Air / (EtO)₃SiH | Ketone (via C-C cleavage) | Aerobic, hydrogen atom transfer mechanism |
It is important to note that standard oxidation conditions for primary or secondary alcohols, such as Jones reagent, would not be effective for the direct oxidation of the tertiary alcohol functionality in this compound without skeletal rearrangement or degradation. organic-chemistry.orgsltchemicals.com
Dehydration and Elimination Processes
The dehydration of tertiary alcohols to form alkenes is a common acid-catalyzed reaction that typically proceeds through an E1 mechanism. libretexts.orgquora.com In the case of this compound, the presence of the allylic double bond and the tertiary nature of the alcohol suggest that it would readily undergo dehydration. stackexchange.comlibretexts.org The reaction is initiated by protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields a conjugated diene. The stability of the resulting conjugated system would be a driving force for this reaction.
The regioselectivity of the elimination would likely favor the formation of a conjugated diene system. The reaction temperature for the dehydration of tertiary alcohols is generally lower than that required for primary or secondary alcohols. libretexts.orglibretexts.org
| Alcohol Type | Mechanism | Typical Reaction Temperature (°C) |
| Primary | E2 | 170 - 180 |
| Secondary | E1 | 100 - 140 |
| Tertiary | E1 | 25 - 80 |
Transformations Involving the Carbon-Carbon Double Bond
The vinylsilane moiety in this compound is susceptible to a variety of transformations, including hydrogenation and electrophilic additions.
Hydrogenation and Reduction Strategies
The carbon-carbon double bond in vinylsilanes can be readily hydrogenated to the corresponding saturated C-C bond. mdpi.com This transformation is typically carried out using molecular hydrogen in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com The hydrogenation of O-, S-, and N-vinyl derivatives over Pd/C catalysts has been shown to proceed with high conversion and selectivity under mild conditions (room temperature, 1 MPa H₂). mdpi.com For this compound, this would result in the formation of 2-Methyl-4-(trimethylsilyl)butan-2-ol.
Asymmetric hydrogenation of vinylsilanes using chiral cobalt catalysts has also been reported, providing a route to optically active tertiary silanes with high enantioselectivity. acs.org
| Catalyst System | Substrate | Product | Key Features |
| Pd/C, H₂ | Vinyl derivatives | Saturated alkanes | High conversion and selectivity, mild conditions |
| Chiral Cobalt Complex, H₂ | 1,1-disubstituted vinylsilanes | Chiral tertiary silanes | High enantioselectivity |
Electrophilic Additions
Electrophilic additions to vinylsilanes are well-documented and are characterized by a significant directing effect of the silyl (B83357) group, known as the β-silyl effect. wikipedia.org The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org Consequently, electrophiles typically add to the carbon atom that is not bonded to the silicon (the α-carbon), leading to the formation of a carbocation at the β-position, which is stabilized by the silyl group. nih.gov
| Electrophile (E+) | Intermediate | Product Type | Regioselectivity |
| General Electrophile | β-silyl carbocation | Electrophilic addition/substitution product | Electrophile adds to the α-carbon |
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The carbon-carbon double bond in this compound allows it to participate in cycloaddition reactions, serving as the 2π-electron component.
Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. youtube.comyoutube.com This [4+2] cycloaddition is a powerful tool for carbon-carbon bond formation. youtube.com The vinylsilane moiety of this compound can function as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com The trimethylsilyl group's electronic influence on the double bond can affect the reaction rate and regioselectivity. The reaction involves the concerted movement of electrons to form a new six-membered ring. youtube.com For instance, the reaction of a diene like 1,3-butadiene (B125203) with the vinylsilane would yield a silylated cyclohexene derivative. youtube.comyoutube.com
[3+2] Cycloaddition: This type of reaction involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered ring. nih.gov While specific examples involving this compound are not extensively documented, the alkene is structurally suitable to act as a dipolarophile. The electronic nature of the substituents on the 1,3-dipole and the dipolarophile influences the regioselectivity of the reaction. nih.gov
Olefin Isomerization Processes
Isomerization processes in this compound could involve the migration of the carbon-carbon double bond. Such reactions are typically catalyzed by acids, bases, or transition metals. Given the structure is an allylic alcohol, potential isomerization could lead to the formation of an isomeric enol ether upon rearrangement, although such reactivity is highly dependent on the specific reaction conditions employed. Tandem cross-metathesis and isomerization processes have been demonstrated for other unsaturated compounds, suggesting that under certain catalytic conditions, the double bond in the butenyl chain could potentially migrate. chemrxiv.org
Reactions of the Trimethylsilyl Group (Si-C Bond)
The carbon-silicon bond in vinylsilanes is a key functional group that enables a wide array of synthetic transformations. This bond is more polarized than a carbon-carbon bond and is susceptible to cleavage by various reagents. nih.gov
Desilylation Reactions (e.g., Protodesilylation)
Protodesilylation is the cleavage of a carbon-silicon bond by a proton source, replacing the silyl group with a hydrogen atom. This reaction can be facilitated by acids or bases. nih.gov The C(sp²)–Si bond in arylsilanes and vinylsilanes is known to undergo acid-mediated cleavage. nih.gov Base-catalyzed protocols, for example using potassium tert-butoxide (tBuOK) in wet dimethyl sulfoxide (B87167) (DMSO), have also been shown to be effective for the C-Si bond cleavage of various organosilanes. researchgate.net Applying these principles, this compound can be converted to 2-methyl-3-buten-2-ol (B93329).
Electrophilic Cleavage of the Si-C Bond
The carbon-silicon bond is vulnerable to attack by electrophiles other than protons. nih.gov Strong electrophilic reagents can induce cleavage of the Si-C bond. For instance, unactivated tetraalkylsilanes, which are generally unreactive, can undergo C(sp³)–Si bond cleavage with hypervalent iodine reagents like iodine tris(trifluoroacetate). nih.gov While the target molecule contains a more reactive C(sp²)–Si bond, this demonstrates the principle of electrophilic cleavage. Theoretical studies on the cleavage of strong Si-Cl bonds by iron(0) complexes have shown that the reaction can proceed with radical character through single-electron transfer steps from the metal to the Si–Cl σ* antibonding orbital, which represents another mode of electrophilic activation. nih.gov
Silicon-Directed Fragmentation Reactions
Silicon-directed fragmentation reactions often leverage the β-effect, where a silicon atom positioned beta to a leaving group or a carbocation facilitates fragmentation to form a stable product, typically an alkene. A classic example is the Peterson olefination, which involves the elimination of a β-hydroxysilane. In the case of this compound, the hydroxyl group is gamma to the silicon atom (at the C2 position, while the silicon is at C4). Therefore, it does not fit the typical substrate profile for a β-silicon-directed fragmentation like the Peterson olefination. While other modes of silicon-involved fragmentation exist, specific examples for γ-hydroxysilanes of this type are not prominent in the surveyed literature.
Research Findings on this compound in Cascade and Multicomponent Reactions Remain Limited
The synthesis and reactivity of structurally similar compounds, such as those containing a carbon-carbon triple bond (alkyne) instead of a double bond, have been more thoroughly explored. However, direct analogues to the cascade and multicomponent reactions involving this compound could not be found.
Due to the limited availability of specific research data on this compound's role in complex transformations, a detailed analysis of its behavior in cascade and multicomponent reactions, including data tables of research findings, cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the potential synthetic utility of this compound in the construction of complex molecular architectures through such elegant and efficient processes.
Strategic Applications of 2 Methyl 4 Trimethylsilyl but 3 En 2 Ol in Complex Molecule Synthesis
Role as a Versatile Building Block in Organic Synthesis
2-Methyl-4-(trimethylsilyl)but-3-en-2-ol serves as a multifaceted building block in organic synthesis due to the presence of two key functional groups: a tertiary hydroxyl group and a trimethylsilyl-substituted vinyl group. This duality allows for sequential and chemoselective reactions, enhancing its utility in the construction of complex molecular architectures.
The vinylsilane moiety is a stable and versatile functional group. The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation, a phenomenon that dictates the regioselectivity of electrophilic substitutions. wikipedia.org This allows for the stereospecific replacement of the silyl (B83357) group with a wide range of electrophiles, effectively using the vinylsilane as a robust vinyl anion equivalent. mcgill.ca
Simultaneously, the tertiary alcohol provides a handle for further modifications. It can be used to direct reactions, be transformed into a leaving group to facilitate substitution or elimination reactions, or be protected to unmask its reactivity at a later synthetic stage. The combination of these two functionalities in one molecule makes this compound a valuable synthon for introducing a substituted four-carbon unit in a controlled manner.
Table 1: Functional Groups and Their Synthetic Potential
| Functional Group | Type | Key Synthetic Applications |
|---|---|---|
| Trimethylsilylvinyl | Vinylsilane | Electrophilic substitution, cross-coupling reactions, vinyl anion equivalent. |
Utilization in Stereoselective Carbon-Carbon Bond Formation
The creation of carbon-carbon bonds with precise stereochemical control is a central goal of modern organic synthesis. The unique electronic and steric properties of this compound make it a promising substrate for such transformations.
While this compound is technically a vinylsilane, its reactivity is closely related to the well-established chemistry of allylsilanes, particularly in reactions involving electrophilic attack. The Hosomi-Sakurai reaction, a cornerstone of allylsilane chemistry, involves the Lewis acid-mediated reaction of an allylsilane with an electrophile, typically a carbonyl compound, to form a homoallylic alcohol. wikipedia.org
Electrophilic attack on vinylsilanes proceeds via a similar mechanism, where the electrophile adds to the carbon atom alpha to the silicon, and the resulting positive charge at the beta-position is stabilized by the C-Si bond. This process, often referred to as a β-effect, culminates in the loss of the silyl group and the formation of a new C-C bond with the retention of the double bond geometry. The stereochemical outcome of such reactions can often be controlled by the geometry of the starting vinylsilane and the reaction conditions. wikipedia.org The presence of the adjacent tertiary alcohol in this compound could offer an additional layer of stereocontrol through intramolecular directing effects, making it a potentially valuable reagent in the stereoselective synthesis of complex natural products.
Annulation, or ring-forming, reactions are critical for the synthesis of cyclic compounds that form the core of many natural products and pharmaceuticals. Vinylsilanes are known participants in various annulation strategies. For instance, [3+4] annulation methodologies have been developed that utilize silyl-substituted three-carbon components to construct seven-membered rings, a common motif in bioactive molecules. researchgate.netorgsyn.org
These reactions often involve the reaction of a silyl-activated component, such as a (β-(trimethylsilyl)acryloyl)silane, with the enolate of an α,β-unsaturated ketone. researchgate.net While specific examples using this compound are not prominently documented, its structure suggests it could be adapted for such strategies. After modification of the alcohol, the vinylsilane portion of the molecule could potentially act as a three-carbon component in cycloaddition or tandem reactions, leading to the formation of functionalized carbocycles. The trimethylsilyl (B98337) group not only activates the double bond for the initial C-C bond formation but also provides a functional handle in the product for further synthetic elaboration. nii.ac.jp
Precursor to Biologically Active Molecules and Advanced Materials
The tailored functionality of this compound provides a foundation for its use as a precursor in the synthesis of high-value molecules, from complex chiral structures to novel materials.
Porphyrins and related hydroporphyrins are fundamental to numerous biological processes, including photosynthesis and oxygen transport. The synthesis of non-natural porphyrins, often for applications in medicine and materials science, frequently requires the construction of chiral, highly substituted pyrrole (B145914) rings or their precursors.
While there is no direct literature describing the use of this compound for this purpose, its structural analogue, 2-Methyl-4-(trimethylsilyl)but-3-yn -2-ol, has been successfully employed. The alkyne is used as a key building block for the synthesis of chiral hexynones, which are, in turn, precursors to the D-ring of photosynthetic hydroporphyrins. This underscores the utility of small, chiral propargyl or allyl alcohol derivatives in this field.
Theoretically, an enantiomerically pure form of this compound could serve a similar role. The tertiary alcohol represents a chiral center, and the vinylsilane moiety could be elaborated through various synthetic transformations (e.g., oxidation, dihydroxylation, or cross-coupling) to generate the complex side chains required for porphyrin synthesis. The ability to introduce chirality and a versatile functional group simultaneously makes this class of compounds attractive starting points for the asymmetric synthesis of porphyrin building blocks.
Organosilicon materials, including silicones, resins, and polymers, possess a unique combination of properties such as thermal stability, chemical resistance, and tunable surface properties. The incorporation of specific organic functionalities allows for the creation of advanced materials with tailored characteristics.
This compound possesses two key features that make it a candidate for the design of such materials.
The Vinyl Group: The vinyl moiety can participate in polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations. This would allow for its incorporation into the backbone or as a pendant group on a polymer chain.
The Hydroxyl Group: The tertiary alcohol provides a reactive site for post-polymerization modification. It can be used to graft other molecules onto the polymer, alter the material's solubility and polarity, or serve as a cross-linking site to form robust networks.
The trimethylsilyl group itself can also influence the properties of the final material, potentially enhancing its thermal stability or modifying its surface energy. The use of such bifunctional monomers could lead to the development of novel silicon-containing polymers with applications in coatings, adhesives, or biomedical devices.
Table 2: Potential Material Science Applications
| Feature | Potential Application | Resulting Material Property |
|---|---|---|
| Vinyl Group | Monomer in polymerization | Incorporation into polymer chains. |
| Hydroxyl Group | Site for cross-linking/grafting | Creation of polymer networks, surface functionalization. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol, a detailed NMR analysis would be expected to provide key structural information.
A hypothetical ¹H NMR spectrum would reveal distinct signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) group, the two methyl groups attached to the carbinol carbon, the vinyl protons, and the hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and coupling constants (J) would provide information about the geometry of the vinyl group.
Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the TMS carbons, the quaternary carbinol carbon, the two equivalent methyl carbons, and the two sp² hybridized carbons of the double bond.
However, at present, there are no published or publicly accessible NMR spectral data specifically for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| (CH₃)₃Si- | Data not available | Data not available | Data not available |
| -CH=CH-Si | Data not available | Data not available | Data not available |
| (CH₃)₂C- | Data not available | Data not available | Data not available |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| (CH₃)₃Si- | Data not available |
| -CH=CH-Si | Data not available |
| (CH₃)₂C- | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to display characteristic absorption bands that confirm its key structural features.
Key expected absorptions would include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A sharp, medium-intensity band around 1640-1680 cm⁻¹ would be indicative of the C=C stretching of the alkene. The presence of the trimethylsilyl group would likely be confirmed by strong bands around 1250 cm⁻¹ (Si-C stretch) and 840 cm⁻¹ (Si-C rocking).
Despite these predictions, no experimentally obtained IR spectra for this compound are currently available in the literature.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching | Data not available |
| Alkene (C=C) | Stretching | Data not available |
| Trimethylsilyl (Si-C) | Stretching | Data not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.
The fragmentation pattern would be expected to show characteristic losses. For example, the loss of a methyl group (CH₃•) from the molecular ion would result in a significant [M-15]⁺ peak. Another prominent fragmentation pathway could involve the loss of the entire trimethylsilyl group or parts of it. The cleavage of the bond between the alcohol carbon and the vinyl group could also lead to distinct fragment ions.
A detailed analysis of these fragmentation patterns would allow for the confirmation of the proposed structure. However, specific mass spectrometry data for this compound has not been reported.
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
|---|---|---|
| [M]⁺ | [C₈H₁₈OSi]⁺ | Data not available |
| [M-CH₃]⁺ | [C₇H₁₅OSi]⁺ | Data not available |
X-ray Crystallography of Derivatives (if available)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging.
Often, derivatives of such compounds are synthesized to facilitate crystallization. For instance, reacting the alcohol with a suitable carboxylic acid to form a solid ester derivative might yield crystals amenable to X-ray analysis. Such an analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.
A search of crystallographic databases reveals no published crystal structures for this compound or any of its simple derivatives.
Mechanistic Investigations of Reactions Involving 2 Methyl 4 Trimethylsilyl but 3 En 2 Ol
Reaction Pathway Elucidation using Kinetic and Thermodynamic Studies
Detailed kinetic and thermodynamic studies specifically on 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol are not extensively documented in publicly available literature. However, the reaction pathways can be inferred from the behavior of analogous allylic alcohols and vinylsilanes. Key transformations of this molecule likely include electrophilic additions to the double bond, rearrangements, and reactions involving the hydroxyl group.
Kinetic studies of similar systems, such as the ozonolysis of 2-methyl-3-buten-2-ol (B93329), have been performed to determine reaction rate coefficients. For instance, the gas-phase reaction of ozone with 2-methyl-3-buten-2-ol has been studied using relative kinetic methods, providing data on the reactivity of the double bond. Such data for the silylated analogue would be essential to quantify the electronic effect of the trimethylsilyl (B98337) group on the alkene's reactivity.
Thermodynamic considerations are critical in predicting the favorability of potential reaction pathways. For example, in acid-catalyzed rearrangements, the relative stability of potential carbocation intermediates would determine the major product. The presence of the silicon atom can stabilize a β-carbocation through hyperconjugation, a phenomenon known as the β-silicon effect, which would significantly influence the thermodynamics of such transformations.
Table 1: Hypothetical Kinetic Data Comparison for Electrophilic Addition
| Reactant | Relative Rate Constant (k_rel) |
| 2-Methyl-3-buten-2-ol | 1.0 |
| This compound | > 1.0 (expected) |
This table is illustrative and based on the expected electronic effects of the trimethylsilyl group.
Transition State Analysis
Transition state analysis for reactions of this compound would focus on the geometry and energy of the transition states for various possible reactions. For instance, in electrophilic additions, the formation of a bridged or open-chain carbocation intermediate would be considered. The trimethylsilyl group, being large, would sterically influence the approach of reagents, favoring attack from the less hindered face of the double bond.
In peracid epoxidation of allylic alcohols, the reaction often proceeds through a "butterfly" transition state where the peracid is directed by hydrogen bonding with the hydroxyl group. wikipedia.org This typically leads to syn-epoxidation. For this compound, the bulky trimethylsilyl group might compete with this directing effect, potentially altering the diastereoselectivity of the epoxidation compared to its non-silylated counterpart.
Computational chemistry would be a powerful tool for modeling these transition states, allowing for the calculation of activation energies and the visualization of molecular geometries. Such analyses could predict the regioselectivity and stereoselectivity of reactions with a high degree of accuracy.
Role of the Trimethylsilyl Group in Reaction Selectivity and Rate
The trimethylsilyl (TMS) group plays a multifaceted role in directing the selectivity and influencing the rate of reactions involving this compound. Its effects can be broadly categorized as electronic and steric.
Electronic Effects:
β-Silicon Effect: The silicon atom can stabilize a positive charge on the β-carbon atom through hyperconjugation. This effect can accelerate reactions that proceed through a carbocationic intermediate where the positive charge is located at the C3 position.
α-Silicon Effect: While less common in this specific arrangement, an α-silyl group can stabilize an adjacent carbanion. nih.gov
Inductive Effect: The TMS group is generally considered to be electron-donating, which can increase the electron density of the double bond, making it more susceptible to electrophilic attack.
Steric Effects:
The large size of the TMS group can hinder the approach of reagents from one face of the molecule, leading to high stereoselectivity.
In reactions involving the adjacent hydroxyl group, the TMS group can influence the conformation of the molecule, thereby affecting the accessibility of the hydroxyl group and its directing ability in reactions like guided epoxidations.
The interplay of these effects is crucial in determining the outcome of a reaction. For example, in the regio- and stereo-selective coupling of trimethylsilyl allylic carbanions with aldehydes, the presence of additives can modulate these effects to favor the formation of specific isomers. rsc.org
Table 2: Expected Influence of the Trimethylsilyl Group on Reaction Outcomes
| Reaction Type | Expected Effect of TMS Group | Rationale |
| Electrophilic Addition | Rate enhancement, regioselectivity | β-Silicon effect, steric hindrance |
| Epoxidation | Altered diastereoselectivity | Steric hindrance vs. hydroxyl directing group |
| Radical Addition | Stabilization of radical intermediate | Silyl (B83357) radicals are known intermediates thieme-connect.com |
Free Radical Mechanisms
Reactions of this compound can also proceed through free radical mechanisms. Radical addition to the double bond is a plausible pathway. The stability of the resulting radical intermediate would be influenced by both the tertiary carbon center and the presence of the silicon atom. Silyl radicals can be key intermediates in certain metal-catalyzed reactions. thieme-connect.com
For instance, a radical initiator could trigger the addition of a radical species to the double bond. The regioselectivity of this addition would be governed by the relative stability of the two possible radical intermediates. The radical at the C3 position would be stabilized by the adjacent silicon atom.
Furthermore, allylic alcohols themselves can serve as radical allylating agents under specific conditions, proceeding through the homolytic cleavage of a C-O or C-C bond. nih.gov While this typically requires derivatization of the alcohol, it highlights the potential for radical pathways involving this class of compounds.
Acid-Catalyzed Transformations
In the presence of acid, this compound is expected to undergo several transformations. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary allylic carbocation. This carbocation is resonance-stabilized.
A key potential reaction is a pinacol-type rearrangement. However, a more likely pathway given the presence of the vinylsilane moiety is a 1,3-suprafacial migration of the hydroxyl group, or a Meyer-Schuster rearrangement if an enone is formed.
Another significant acid-catalyzed reaction of vinylsilanes is protodesilylation, where a proton replaces the trimethylsilyl group. The mechanism involves the protonation of the double bond to form a β-silyl carbocation, which is stabilized by the β-silicon effect. Subsequent elimination of the silyl group yields the desilylated alkene.
Metal-Catalyzed Reaction Mechanisms
Metal catalysts can mediate a variety of transformations of this compound.
Hydrogenation: Catalytic hydrogenation would reduce the double bond. The facial selectivity of this reaction could be influenced by the coordination of the hydroxyl group to the metal catalyst. For the related compound 2-methyl-3-butyn-2-ol (B105114), palladium and copper catalysts have been studied for selective hydrogenation to the corresponding alkene. uu.nlrsc.org A similar catalytic system could be employed for the saturation of the double bond in the title compound.
Hydrosilylation: Intramolecular hydrosilylation, if the hydroxyl group is converted to a hydrosilane, can proceed via radical mechanisms catalyzed by metals like rhodium. thieme-connect.com
Cross-Coupling Reactions: As a vinylsilane, the compound could potentially participate in Hiyama-type cross-coupling reactions, although the presence of the free hydroxyl group might require protection.
Isomerization: Transition metal catalysts are known to isomerize allylic alcohols to the corresponding enols or ketones.
The mechanism of these reactions would depend on the specific metal and ligands used. For example, hydrogenation typically proceeds through the oxidative addition of hydrogen to the metal center, coordination of the alkene, migratory insertion, and reductive elimination.
Theoretical and Computational Chemistry Studies of 2 Methyl 4 Trimethylsilyl but 3 En 2 Ol
Conformation Analysis and Stereochemical Predictions
Further research or the publication of new studies would be required to provide the detailed theoretical and computational chemistry information requested for this compound.
Synthesis and Reactivity of Derivatives and Analogues of 2 Methyl 4 Trimethylsilyl but 3 En 2 Ol
Modifications of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group on the vinyl moiety is a key site for functionalization. Vinylsilanes are known to undergo electrophilic substitution reactions where the silyl (B83357) group is replaced by an incoming electrophile. chemtube3d.com This reactivity is due to the ability of the carbon-silicon bond to stabilize a positive charge in the β-position through hyperconjugation, a phenomenon known as the β-silicon effect. wikipedia.orgnih.gov The attack of an electrophile typically occurs at the carbon atom α to the silicon, leading to an intermediate carbocation that is stabilized by the β-silyl group. Subsequent elimination of the silyl group results in the formation of a new double bond with retention of the original geometry. wikipedia.orgchemtube3d.com
These electrophilic substitution reactions are highly regioselective, with the electrophile replacing the silicon atom at the ipso carbon. chemtube3d.com A variety of electrophiles can be used, leading to a range of functionalized alkenes.
Key transformations involving the trimethylsilyl group include:
Protodesilylation: Replacement of the TMS group with a proton, typically using an acid, to yield the corresponding terminal alkene. nih.gov
Halodesilylation: Substitution with a halogen (e.g., I₂, Br₂, Cl₂) to produce vinyl halides. mcgill.ca
Acylation: Reaction with acyl chlorides in the presence of a Lewis acid to form α,β-unsaturated ketones. mcgill.ca
Alkylation: Electrophilic alkylation can also occur, though it is less common and often requires Lewis acid activation. wikipedia.orgresearchgate.net
The general scheme for these reactions allows for the stereospecific conversion of the vinylsilane into various derivatives. mcgill.ca
Table 1: Potential Electrophilic Substitution Reactions at the Trimethylsilyl Group
| Electrophile (E+) | Reagent Example | Resulting Functional Group | Product Structure |
|---|---|---|---|
| Proton (H+) | HCl, H₂SO₄ | Hydrogen | 2-Methylbut-3-en-2-ol |
| Halogen (X+) | I₂, Br₂ | Vinyl Halide | 4-Halo-2-methylbut-3-en-2-ol |
| Acyl group (RCO+) | Acetyl chloride (CH₃COCl) / AlCl₃ | α,β-Unsaturated Ketone | 5-Hydroxy-5-methylhex-3-en-2-one |
Functionalization at the Hydroxyl Position
The tertiary hydroxyl group of 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol presents another key site for derivatization. However, the functionalization of tertiary alcohols, particularly hindered allylic ones, can be challenging due to steric hindrance and the electron-withdrawing nature of the alcohol. nih.gov Despite these challenges, several standard transformations can be applied to modify the -OH group.
Common functionalizations include:
Etherification: Formation of ethers can be achieved under specific conditions. For instance, O-silylation to form a trimethylsilyl ether is a common protecting group strategy and can enhance volatility for analysis. wikipedia.org Palladium-catalyzed methods have been developed for the silylation of allylic alcohols using disilanes, which proceed under mild and neutral conditions. acs.org
Esterification: The formation of esters from tertiary alcohols often requires activated carboxylic acid derivatives or specific catalytic methods. Palladium-catalyzed asymmetric allylic esterification has been developed for prochiral allylic alcohols, demonstrating a pathway to chiral esters. nih.gov Oxidative coupling of alkenes with carboxylic acids in the presence of a photoredox catalyst is another modern approach to allylic esters. organic-chemistry.org
Oxidation: While tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage, the allylic nature of this alcohol could allow for specific oxidative transformations or rearrangements under catalytic conditions. For example, some palladium-catalyzed systems can isomerize tertiary allylic alcohols to secondary ones, which can then be oxidized to enones. organic-chemistry.org
Table 2: Potential Reactions at the Hydroxyl Position
| Reaction Type | Reagent Example | Product Type | General Product Structure |
|---|---|---|---|
| O-Silylation | Trimethylsilyl chloride (TMSCl) | Silyl Ether | 2-Methyl-2-(trimethylsilyloxy)-4-(trimethylsilyl)but-3-ene |
| Esterification | Acetic anhydride (B1165640) / Catalyst | Ester | 2-Methyl-4-(trimethylsilyl)but-3-en-2-yl acetate (B1210297) |
| Etherification | Methyl iodide / Strong Base | Ether | 2-Methoxy-2-methyl-4-(trimethylsilyl)but-3-ene |
Alterations of the Alkene Moiety
The carbon-carbon double bond in the vinylsilane moiety is susceptible to a variety of addition and oxidation reactions, offering a route to highly functionalized derivatives. acs.org The presence of the silicon atom can influence the regioselectivity and stereoselectivity of these transformations.
Key reactions at the alkene moiety include:
Epoxidation: This is a well-established reaction for vinylsilanes, typically carried out with peracids like m-chloroperbenzoic acid (mCPBA) or using catalytic systems such as a fructose-derived ketone with Oxone. acs.orgresearchgate.net The reaction produces α,β-epoxysilanes, which are versatile synthetic intermediates that can be opened regioselectively. acs.orgtandfonline.com The silicon group directs the ring-opening and can be subsequently removed. acs.org
Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This would introduce two additional hydroxyl groups, leading to a polyhydroxylated silane (B1218182) derivative.
Hydrogenation: Catalytic hydrogenation of the double bond would saturate the alkene, yielding the corresponding saturated alcohol, 2-Methyl-4-(trimethylsilyl)butan-2-ol.
Cyclization Reactions: Vinylsilanes are valuable precursors in cyclization reactions. For instance, they can participate in Prins cyclizations or oxonium-ene cyclizations to form heterocyclic ring systems like dihydropyrans. nih.gov
Table 3: Representative Reactions of the Alkene Moiety
| Reaction Type | Reagent Example | Product Type | General Product Structure |
|---|---|---|---|
| Epoxidation | mCPBA | α,β-Epoxysilane | (2-(Trimethylsilyl)oxiran-2-yl)propan-2-ol |
| Syn-Dihydroxylation | OsO₄, NMO | Diol | 3-Methyl-1-(trimethylsilyl)butane-1,2,3-triol |
| Hydrogenation | H₂, Pd/C | Saturated Alcohol | 2-Methyl-4-(trimethylsilyl)butan-2-ol |
Stereo- and Diastereomeric Analogues
The synthesis of stereochemically defined analogues of this compound involves introducing chirality either at the tertiary alcohol center or across the double bond. The creation of chiral tertiary allylic alcohols is a significant challenge in synthetic chemistry. nih.gov
Strategies for synthesizing stereoisomers include:
Asymmetric Synthesis of the Tertiary Alcohol:
Catalytic Asymmetric Addition: The most direct route would be the asymmetric addition of a vinyl nucleophile (e.g., a vinyl Grignard or organolithium reagent) to a ketone (acetone). However, achieving high enantioselectivity for the formation of tertiary alcohols where the two other substituents are identical (in this case, methyl groups) is not possible. A more viable approach would involve the asymmetric addition of a trimethylsilylvinyl nucleophile to a ketone with two different alkyl groups.
Catalytic Asymmetric Rearrangements: Stereospecific catalytic asymmetric rearrangements, such as the Meisenheimer rearrangement, have been developed to produce chiral acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov
Asymmetric Transformations of the Alkene:
Sharpless Asymmetric Epoxidation: As an allylic alcohol, the title compound is a suitable substrate for the Sharpless Asymmetric Epoxidation. This reaction uses a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide to deliver an epoxide with high enantioselectivity. youtube.com The facial selectivity of the epoxidation is controlled by the chirality of the tartrate ligand used, allowing access to either enantiomer of the resulting epoxy alcohol.
Asymmetric Dihydroxylation: Similar to epoxidation, asymmetric dihydroxylation using Sharpless's AD-mix reagents could install two chiral hydroxyl groups across the double bond, creating diastereomeric products with controlled stereochemistry.
The synthesis of vinylsilanes with a stereogenic silicon center has also been an area of recent interest, which could provide another layer of stereochemical complexity. nih.gov These methods provide powerful tools for accessing a wide range of enantioenriched and diastereomerically pure analogues for further synthetic applications.
Future Perspectives and Emerging Research Opportunities
Catalytic Asymmetric Synthesis Utilizing the Compound
The development of novel chiral ligands and synthons is a cornerstone of modern organic chemistry, enabling the selective synthesis of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and agrochemicals. The structure of 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol offers a valuable scaffold for the design of new chiral ligands. The tertiary alcohol provides a handle for derivatization, while the adjacent vinyl and trimethylsilyl (B98337) groups can influence the steric and electronic environment of a metal center.
Future research could focus on the synthesis of chiral derivatives of this compound and their application as ligands in a variety of catalytic asymmetric reactions. For instance, these ligands could be explored in asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The bulky trimethylsilyl group, in particular, may play a crucial role in inducing high levels of enantioselectivity by creating a well-defined chiral pocket around the catalytic center.
Table 1: Potential Asymmetric Reactions for Ligands Derived from this compound
| Asymmetric Reaction | Potential Substrate Class | Desired Chiral Product |
| Hydrogenation | Prochiral ketones, alkenes | Chiral alcohols, alkanes |
| Hydrosilylation | Ketones, imines | Chiral silyl (B83357) ethers, silyl amines |
| Cross-Coupling | Aryl halides, organometallic reagents | Chiral biaryls, substituted arenes |
| Cycloaddition | Dienes, dienophiles | Chiral cyclic compounds |
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. The physical properties of this compound, such as its expected liquid state at room temperature and solubility in common organic solvents, make it a promising candidate for integration into flow chemistry systems.
Future investigations could explore the use of this compound as a building block in multi-step continuous syntheses. Its vinylsilyl moiety can undergo a variety of transformations, such as epoxidation, dihydroxylation, or polymerization, which could be efficiently performed in a flow reactor. Furthermore, the development of immobilized catalysts for reactions involving this compound would be a significant advancement, allowing for closed-loop automated synthesis platforms with catalyst recycling and minimal manual intervention.
Applications in Advanced Materials Science
The presence of the reactive vinyl and trimethylsilyl groups in this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel silicon-containing polymers and materials. These materials could exhibit unique properties, such as high thermal stability, chemical resistance, and tunable refractive indices.
Emerging research could focus on the polymerization of this compound or its derivatives to create polysiloxanes or other silicon-based polymers. The tertiary alcohol group could be used to modify the polymer backbone or to introduce specific functionalities. Such materials could find applications in areas like high-performance coatings, advanced adhesives, and as components in optical or electronic devices. The incorporation of the bulky trimethylsilyl group is also expected to influence the material's mechanical and surface properties, potentially leading to materials with low surface energy and enhanced hydrophobicity.
Table 2: Potential Material Applications and Corresponding Properties
| Potential Application | Key Property Conferred by the Compound |
| High-Performance Coatings | Thermal stability, hydrophobicity |
| Advanced Adhesives | Cross-linking capability, chemical resistance |
| Optical Materials | Tunable refractive index, transparency |
| Gas Separation Membranes | Controlled free volume, selective permeability |
Exploration of Novel Organosilicon Transformations
The unique arrangement of functional groups in this compound opens the door to exploring novel chemical reactions and synthetic methodologies. The interplay between the hydroxyl group, the double bond, and the silicon atom can lead to unexpected and valuable chemical transformations.
Future research in this area could investigate intramolecular reactions, such as sila-Prins or sila-Sakurai cyclizations, to construct complex cyclic or polycyclic organosilicon compounds. The development of new catalytic systems to selectively activate the C-Si or C=C bonds in the presence of the tertiary alcohol would also be a significant area of exploration. These new transformations could provide efficient routes to novel organosilicon building blocks that are not readily accessible through current synthetic methods, thereby expanding the toolbox of synthetic chemists.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4-(trimethylsilyl)but-3-en-2-ol, and what experimental conditions optimize yield?
A common approach involves functionalizing silyl-protected intermediates. For example, 4-trimethylsilylbutan-2-one can undergo dehydration and subsequent enol acetate formation, similar to methods used for 4-trimethylsilyl-3-buten-2-one synthesis . Key steps include:
- Acetic anhydride treatment to generate enol acetates.
- β-Bromosuccinimide bromination of reactive intermediates, followed by elimination to form the α,β-unsaturated system.
- Purification : Use low-temperature fractional distillation (e.g., 35–73°C at reduced pressure) to isolate volatile silyl derivatives .
Q. How can researchers characterize the structure and purity of this compound?
Q. What are the stability considerations for handling and storing this compound?
- Storage : Keep below -20°C in anhydrous conditions to prevent hydrolysis of the silyl group .
- Decomposition Risks : Exposure to moisture or protic solvents may cleave the Si–O bond. Monitor for silanol formation via IR (broad O–H stretch at ~3200–3600 cm⁻¹).
Advanced Research Questions
Q. How can contradictory data in literature regarding reaction pathways be resolved?
Example: Enol acetate isomerization (cis/trans) may lead to divergent products.
- Methodology :
- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 0°C vs. reflux) to isolate intermediates.
- Stereochemical analysis : Use NOESY NMR or X-ray crystallography to confirm configurations, as done for 4-trimethylsilyl-3-buten-2-one derivatives .
- Computational modeling : Compare DFT-calculated activation energies with experimental outcomes .
Q. What strategies address low regioselectivity in functionalizing the α,β-unsaturated system?
Q. How can computational tools predict the compound’s reactivity in novel reactions?
- Software : Gaussian or ORCA for DFT calculations (e.g., HOMO/LUMO analysis of the enol silyl ether).
- Databases : Validate against NIST Chemistry WebBook thermochemical data (e.g., bond dissociation energies) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate steric hindrance from the trimethylsilyl group?
Q. How can researchers troubleshoot failed elimination reactions during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
